molecular formula C24H21N3O4 B7717357 2-ethoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide

2-ethoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide

Cat. No. B7717357
M. Wt: 415.4 g/mol
InChI Key: WABUSIUCAYFQQR-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as EMOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EMOB has shown promising results in various studies as an inhibitor of cancer cell growth and proliferation, making it a potential candidate for cancer treatment. In

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the inhibition of the histone deacetylase (HDAC) enzyme. HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, 2-ethoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide can alter the expression of various genes that are involved in cancer cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-ethoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-ethoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has also been shown to have anti-inflammatory and anti-oxidant properties. 2-ethoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 2-ethoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has also been shown to reduce oxidative stress and lipid peroxidation, which are implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-ethoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is its high potency and selectivity towards HDACs. 2-ethoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to be more potent than other HDAC inhibitors, such as vorinostat and romidepsin. 2-ethoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide also has good pharmacokinetic properties, making it a potential candidate for in vivo studies. However, one of the limitations of 2-ethoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-ethoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One potential direction is the development of 2-ethoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide-based prodrugs, which can improve the solubility and bioavailability of 2-ethoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. Another direction is the investigation of the combination of 2-ethoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide with other anti-cancer agents, such as chemotherapy drugs and immune checkpoint inhibitors, to enhance its anti-cancer properties. Additionally, the study of 2-ethoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide in animal models of cancer can provide valuable insights into its potential therapeutic applications in humans.

Synthesis Methods

The synthesis of 2-ethoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the reaction of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline and 2-bromo-N-(4-ethoxyphenyl)benzamide in the presence of a palladium catalyst. The reaction takes place under mild conditions, and the final product is obtained in good yield and purity.

Scientific Research Applications

2-ethoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that 2-ethoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. 2-ethoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for cancer treatment.

properties

IUPAC Name

2-ethoxy-N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-3-30-21-7-5-4-6-20(21)23(28)25-18-12-8-17(9-13-18)24-26-22(27-31-24)16-10-14-19(29-2)15-11-16/h4-15H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABUSIUCAYFQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

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